(Z)-4-Methylpent-2-enoic acid

Catalog No.
S1538179
CAS No.
1775-44-6
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-4-Methylpent-2-enoic acid

CAS Number

1775-44-6

Product Name

(Z)-4-Methylpent-2-enoic acid

IUPAC Name

(Z)-4-methylpent-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3-

InChI Key

QAOXMQCWUWZZNC-ARJAWSKDSA-N

SMILES

CC(C)C=CC(=O)O

Solubility

Slightly soluble in water
Soluble (in ethanol)

Synonyms

4-METHYLPENT-2-ENOIC ACID

Canonical SMILES

CC(C)C=CC(=O)O

Isomeric SMILES

CC(C)/C=C\C(=O)O

Description

The exact mass of the compound (Z)-4-Methyl-2-pentenoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

(Z)-4-Methylpent-2-enoic acid, also known as 4-methyl-2-pentenoic acid, is an organic compound characterized by its unique structure that includes a double bond and a methyl branch. Its molecular formula is C6H10O2C_6H_{10}O_2, and it has a molecular weight of approximately 114.14 g/mol. The compound is classified under methyl-branched fatty acids, which are fatty acids that possess a methyl group in their acyl chain. This structural feature contributes to its distinctive chemical properties and potential applications in various fields such as organic synthesis and pharmaceuticals .

Due to the presence of its double bond and carboxylic acid functional group:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives. Common reducing agents include lithium aluminum hydride and palladium on carbon.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in flavoring and fragrance applications.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis .

Several synthetic routes exist for the preparation of (Z)-4-methylpent-2-enoic acid:

  • Starting Materials: The synthesis typically begins with readily available precursors such as 4-methylpentanoic acid.
  • Dehydration Reaction: A common method involves the dehydration of 4-methylpentanoic acid using dehydrating agents like phosphorus oxychloride or thionyl chloride to introduce the double bond.
  • Esterification: The carboxylic acid group can be converted into an ester through reaction with alcohols under acidic conditions.

These methods highlight the compound's accessibility for research and industrial applications .

(Z)-4-Methylpent-2-enoic acid finds applications in various domains:

  • Flavoring and Fragrance Industry: Its unique odor profile makes it suitable for use in flavoring agents and perfumes.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals.
  • Research: The compound is utilized in biochemical studies to explore metabolic pathways involving branched-chain fatty acids.

These applications underscore the compound's versatility in both commercial and scientific contexts .

Interaction studies involving (Z)-4-methylpent-2-enoic acid focus on its behavior in biological systems and its reactivity with other compounds. Preliminary findings suggest that it may interact with enzymes involved in fatty acid metabolism, although comprehensive studies are necessary to elucidate these interactions fully. Understanding these interactions could provide insights into its potential therapeutic uses or effects on human health .

Several compounds share structural similarities with (Z)-4-methylpent-2-enoic acid, each possessing unique characteristics:

Compound NameStructureKey Differences
2-Cbz-amino-4-methylpentanoic acidContains an amino groupLacks double bond
2-Cbz-amino-4-methylpent-2-enoic acid ethyl esterEthyl ester instead of methyl esterDifferent ester group
2-Cbz-amino-4-methylpent-2-enoic acidNo ester groupFree amino acid

Uniqueness: What sets (Z)-4-methylpent-2-enoic acid apart from these similar compounds is its specific configuration of the double bond (Z-isomer) along with its branched structure, which influences its reactivity and potential applications in organic synthesis .

Physical Description

Solid
Colourless liquid; Fatty fruity aroma

XLogP3

1.4

Density

0.950-0.960

Melting Point

35 °C
35°C

UNII

KY5233C28H

GHS Hazard Statements

Aggregated GHS information provided by 119 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (31.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10321-71-8

Wikipedia

(2Z)-4-methyl-2-pentenoic acid

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2024-02-18

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